molecular formula C12H17ClN2O B2932893 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride CAS No. 1591549-60-8

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride

Cat. No.: B2932893
CAS No.: 1591549-60-8
M. Wt: 240.73
InChI Key: IWKPNUWRMDZCEO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride is a synthetic cathinone derivative characterized by a 2-amino-propan-1-one backbone substituted with a 2-methyl-2,3-dihydroindole moiety. Its molecular formula is C₁₂H₁₇ClN₂O, and it exists as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name

2-amino-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13;/h3-6,8-9H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKPNUWRMDZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 2-amino-1-propanone.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol. A catalyst such as hydrochloric acid is often used to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares the 2-amino-propan-1-one core with multiple cathinone derivatives but differs in the aromatic substituent. Key comparisons include:

Compound Name Molecular Formula Substituent Key Structural Features
Target Compound C₁₂H₁₇ClN₂O 2-Methyl-2,3-dihydroindole Rigid bicyclic structure, methyl group at C2
Nor-Mephedrone HCl C₁₀H₁₄ClNO 4-Methylphenyl Simple phenyl ring with para-methyl group
2-Amino-1-(3-chlorophenyl)propan-1-one HCl C₉H₁₁Cl₂NO 3-Chlorophenyl Electron-withdrawing chloro substituent
4-FMC HCl C₁₀H₁₁ClFNO 4-Fluorophenyl Fluorine at para position

Key Observations:

  • The dihydroindole group in the target compound introduces a bicyclic structure, increasing molecular rigidity and lipophilicity compared to phenyl analogs . This may enhance blood-brain barrier penetration but reduce metabolic stability.
  • Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl analog) may alter binding affinity .

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and stability:

Compound Name Boiling Point (°C) Density (g/cm³) Water Solubility
Target Compound Not reported Not reported Moderate (HCl salt)
Nor-Mephedrone HCl 280.3 1.034 High
4-FMC HCl Not reported Not reported High
  • The hydrochloride salt form in all compounds ensures high water solubility, critical for bioavailability .
  • The dihydroindole moiety may reduce solubility compared to phenyl analogs due to increased hydrophobicity .

Pharmacological Implications

While direct data on the target compound is lacking, comparisons with structurally related cathinones provide insights:

  • Nor-Mephedrone: Exhibits stimulant effects via dopamine/norepinephrine reuptake inhibition. The para-methyl group enhances lipophilicity and potency .
  • 4-FMC : Fluorine substitution increases metabolic resistance, prolonging activity .
  • Target Compound : The dihydroindole group may confer unique receptor binding kinetics. Indole derivatives often interact with serotonin receptors, suggesting possible serotonergic activity .

Biological Activity

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride, also known as a derivative of the indole class of compounds, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • CAS Number : 1236259-23-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Research indicates that the compound may exhibit the following mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play roles in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

Pharmacological Effects

The pharmacological effects of 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride include:

Biological ActivityEffectReferences
Antidepressant-likeIncreased serotonin levels
Anti-inflammatoryReduced cytokine production
NeuroprotectiveProtection against oxidative stress

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Activity :
    • A study demonstrated that administration of the compound led to significant improvements in depression-like behaviors in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting potential use as an antidepressant agent .
  • Anti-inflammatory Properties :
    • Research indicated that this compound can reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory conditions .
  • Neuroprotective Effects :
    • Another study reported that the compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. This was attributed to its ability to scavenge free radicals and reduce cell death .

Q & A

Q. What are understudied pharmacological targets for this compound?

  • Emerging Targets :
  • Sigma-1 Receptors : Radioligand displacement assays using [³H]-(+)-pentazocine to explore neuroprotective potential .
  • Monoamine Transporters : Compare inhibition potency (IC₅₀) against DAT, NET, and SERT via synaptosomal uptake assays .

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